molecular formula C14H10O3 B12560087 5-Hydroxy-2-methyl-4H-naphtho[2,1-c]pyran-4-one CAS No. 194236-95-8

5-Hydroxy-2-methyl-4H-naphtho[2,1-c]pyran-4-one

Cat. No.: B12560087
CAS No.: 194236-95-8
M. Wt: 226.23 g/mol
InChI Key: GDVXYPCBDBLXCX-UHFFFAOYSA-N
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Description

5-Hydroxy-2-methyl-4H-naphtho[2,1-c]pyran-4-one is a heterocyclic compound with a unique structure that includes a naphtho[2,1-c]pyran ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Hydroxy-2-methyl-4H-naphtho[2,1-c]pyran-4-one typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 2-hydroxy-1-naphthaldehyde with methyl vinyl ketone in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like ethanol at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-quality this compound .

Chemical Reactions Analysis

Types of Reactions

5-Hydroxy-2-methyl-4H-naphtho[2,1-c]pyran-4-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-Hydroxy-2-methyl-4H-naphtho[2,1-c]pyran-4-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of 5-Hydroxy-2-methyl-4H-naphtho[2,1-c]pyran-4-one involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Hydroxy-2-methyl-4H-naphtho[2,1-c]pyran-4-one is unique due to its naphtho[2,1-c]pyran ring system, which imparts distinct chemical and biological properties compared to other similar compounds.

Properties

CAS No.

194236-95-8

Molecular Formula

C14H10O3

Molecular Weight

226.23 g/mol

IUPAC Name

5-hydroxy-2-methylbenzo[f]isochromen-4-one

InChI

InChI=1S/C14H10O3/c1-8-6-11-10-5-3-2-4-9(10)7-12(15)13(11)14(16)17-8/h2-7,15H,1H3

InChI Key

GDVXYPCBDBLXCX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C(=CC3=CC=CC=C32)O)C(=O)O1

Origin of Product

United States

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